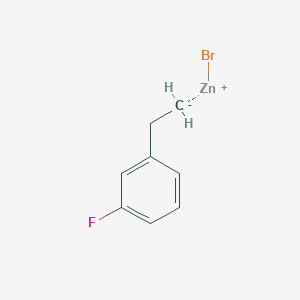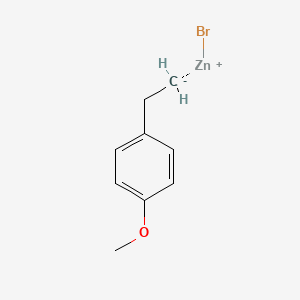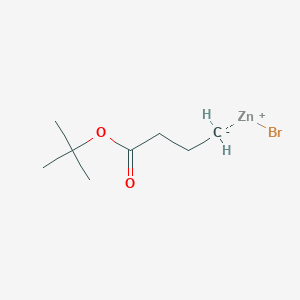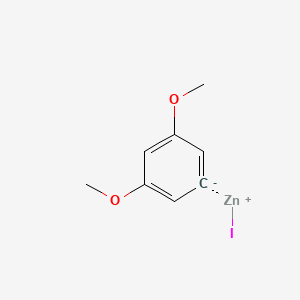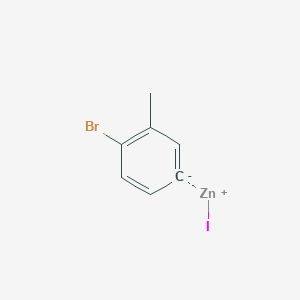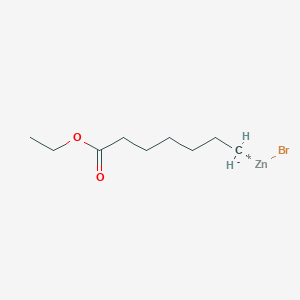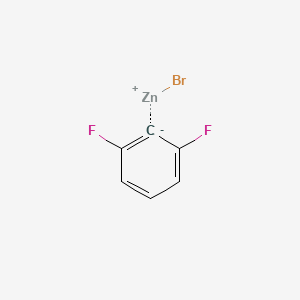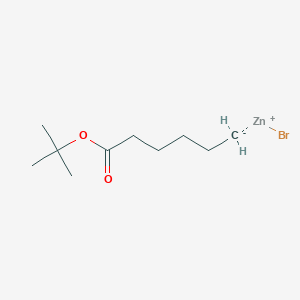
6-tert-Butoxy-6-oxohexylzinc bromide, 0.5M in tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-Butoxy-6-oxohexylzinc bromide, 0.5M in tetrahydrofuran, is a chemical compound with the molecular formula C10H19BrO2Zn and a molecular weight of 316.55066 . It is commonly used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, consists of a zinc atom bonded to a bromine atom and a complex organic moiety . The organic part of the molecule contains a six-carbon chain with a terminal oxygen atom bonded to a tertiary butyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound, are not available, organozinc compounds are generally known to participate in various types of reactions. These include Negishi cross-coupling reactions, addition reactions to carbonyl compounds, and conjugate additions .Mecanismo De Acción
The mechanism of action of organozinc compounds like 6-tert-Butoxy-6-oxohexylzinc bromide, 0.5M in tetrahydrofuran, typically involves the nucleophilic character of the zinc-carbon bond. In cross-coupling reactions, for example, the organozinc reagent acts as a nucleophile, attacking an electrophilic carbon center .
Safety and Hazards
Direcciones Futuras
The future directions for the use of 6-tert-Butoxy-6-oxohexylzinc bromide, 0.5M in tetrahydrofuran, and similar organozinc reagents, lie in their potential applications in organic synthesis. Their ability to participate in various types of reactions makes them valuable tools in the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
bromozinc(1+);tert-butyl hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O2.BrH.Zn/c1-5-6-7-8-9(11)12-10(2,3)4;;/h1,5-8H2,2-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNCMRHTZYOTFT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(1-Pyrrolidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333753.png)
![4-[(4-Morpholino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333765.png)
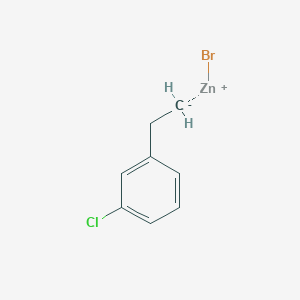
![2-[(1-Piperidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333780.png)

